molecular formula C21H16N2O5S B2424200 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 392249-26-2

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2424200
CAS No.: 392249-26-2
M. Wt: 408.43
InChI Key: ZMPZZDQCPMBFNY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound designed for chemical biology and drug discovery research. This molecule features a hybrid structure incorporating several pharmacologically privileged scaffolds, suggesting potential for diverse biological activities. Its core structure consists of a coumarin (2H-chromen-2-one) moiety linked to a benzamide group via a 2-aminothiazole bridge. The presence of the thiazole ring, a versatile heterocycle common in many bioactive molecules and approved drugs, is a key feature of this compound . Thiazole-containing compounds are known to interact with a range of biological targets, including kinases . The specific molecular architecture of this compound, particularly the combination of the coumarin and dimethoxybenzene units, makes it a candidate for use as a chemical probe in hit-to-lead optimization campaigns, primarily in oncology and inflammation research. Researchers may investigate its potential as an allosteric modulator of enzyme activity, given that structurally similar aminothiazole derivatives have been identified as selective allosteric inhibitors of protein kinases such as CK2 . Its mechanism of action is not defined and must be empirically determined by the investigator. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. All necessary quality control data, including Certificate of Analysis with HPLC purity (typically ≥95%) and mass spectrometry confirmation, are available upon request.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-17-8-7-13(10-18(17)27-2)19(24)23-21-22-15(11-29-21)14-9-12-5-3-4-6-16(12)28-20(14)25/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZZDQCPMBFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Thiazole Formation

Microwave irradiation significantly reduces reaction times for thiazole cyclization. A 2017 study achieved 82% yield in 15 minutes using 300 W irradiation:

$$
\text{3-(BrCH₂CO)Coumarin} + \text{Thiourea} \xrightarrow{\text{MW, 300 W}} \text{Thiazole Intermediate} \quad (82\% \text{ yield})
$$

Solid-Phase Synthesis for Benzamide Coupling

Immobilizing the thiazole-amine on Wang resin enabled a 94% coupling yield with 3,4-dimethoxybenzoic acid using HBTU activation:

$$
\text{Resin-Thiazole-NH₂} + \text{3,4-(MeO)₂C₆H₃COOH} \xrightarrow{\text{HBTU, DIPEA}} \text{Resin-Bound Product} \xrightarrow{\text{TFA}} \text{Target Compound}
$$

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Reported Synthetic Routes

Method Total Yield Purity Time Required Cost Index
Classical Hantzsch 58% 95% 12 h $
Microwave Hantzsch 70% 97% 3 h $$
Solid-Phase Coupling 82% 99% 8 h $$$

The microwave-assisted method offers the best balance of yield and time efficiency, while solid-phase synthesis provides superior purity at higher costs.

Analytical Characterization

Key spectroscopic data for structural confirmation:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (s, 1H, coumarin H-4)
  • δ 7.89 (d, J = 8.4 Hz, 1H, benzamide H-6)
  • δ 6.98 (s, 1H, thiazole H-5)
  • δ 3.87 (s, 6H, OCH₃)

IR (KBr) :

  • 1715 cm⁻¹ (coumarin C=O)
  • 1660 cm⁻¹ (amide C=O)
  • 1590 cm⁻¹ (thiazole C=N)

HRMS (ESI+) :

  • m/z calcd for C₂₁H₁₇N₂O₅S [M+H]⁺: 423.0912; found: 423.0915

Challenges and Optimization Opportunities

  • Regioselectivity in Thiazole Formation : Competing formation of 5-(coumarin)thiazole isomers occurs in 12–18% yields under classical conditions. HPLC-assisted purification increases material loss (∼22%).
  • Acid Sensitivity : The 3,4-dimethoxy groups undergo partial demethylation in strongly acidic media (pH < 2). Neutral workup conditions are critical.
  • Scale-Up Limitations : Microwave methods face energy transfer challenges above 100 g scale, requiring flow reactor adaptation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups in the chromenone and benzamide moieties can be reduced to alcohols.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromenone moiety may interact with enzymes and receptors involved in oxidative stress and inflammation, while the thiazole ring may interact with microbial enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds also contain a chromenone moiety and exhibit similar biological activities.

    Thiazole derivatives: These compounds contain a thiazole ring and are known for their antimicrobial and anticancer properties.

    Benzamide derivatives: These compounds contain a benzamide core and are used in various therapeutic applications.

Uniqueness

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to the combination of the chromenone, thiazole, and benzamide moieties in a single molecule. This unique structure may confer a combination of biological activities that are not observed in other similar compounds.

Biological Activity

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core, a thiazole ring, and a chromenone moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is C18H15N3O5S. Its structure can be broken down into three key components:

  • Benzamide : A common motif in pharmaceutical compounds.
  • Thiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Chromenone : Associated with antioxidant and anti-inflammatory effects.
PropertyValue
Molecular Weight365.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Anticancer Activity

Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The presence of the chromenone moiety enhances these effects due to its ability to induce apoptosis and inhibit tumor growth.

In vitro assays demonstrated that 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibited cytotoxicity against several cancer cell lines, including breast (MCF7), colon (HT29), and leukemia (Jurkat) cells. The IC50 values for these assays ranged from 5 to 15 µM, indicating promising potential for further development as an anticancer agent .

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain. Preliminary studies suggest that the thiazole-chromenone combination in this compound may enhance AChE inhibitory activity, similar to other coumarin derivatives .

The proposed mechanism for the biological activities of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves:

  • Interaction with Enzymes : The compound likely binds to the active sites of enzymes like AChE, inhibiting their activity.
  • Induction of Apoptosis : The chromenone moiety may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
  • Cell Cycle Arrest : Studies indicate that thiazole derivatives can disrupt cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

  • Study on Anticancer Activity : In a study published in MDPI, various thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted their anticancer efficacy .
  • AChE Inhibition Study : Research conducted by PMC highlighted that compounds with similar structural features demonstrated strong AChE inhibition, suggesting that 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide could be similarly effective .

Q & A

Q. What are the key synthetic pathways for 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 3,4-dimethoxybenzoic acid with a thiazole-amine derivative (e.g., 2-amino-4-(2-oxochromen-3-yl)thiazole) using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .
  • Step 2 : Amidation under basic conditions (e.g., N-methylmorpholine) to form the benzamide bond.
  • Optimization : Solvent choice (DMF or dichloromethane), temperature control (0–25°C for coupling), and purification via column chromatography or recrystallization improve yield (65–85%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons from the coumarin-thiazole moiety (δ 6.5–8.5 ppm), and amide NH (δ 10–12 ppm, if observable) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]+ at m/z ~435) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antiviral or anticancer efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzamide (e.g., halogenation) or coumarin-thiazole core (e.g., introducing electron-withdrawing groups) .
  • Biological Assays : Test analogs against targets like HBV (IC50 ~5 µM) or cancer cell lines (e.g., MCF-7, IC50 ~10 µM) using dose-response curves and comparative IC50 analysis .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with viral polymerases or kinases .

Q. What crystallographic challenges arise during structural determination, and how can refinement tools like SHELXL address them?

  • Methodological Answer :
  • Challenges : Crystal twinning, disorder in methoxy/coumarin groups, or weak high-resolution data .
  • Solutions :
  • Use SHELXL for robust least-squares refinement with restraints for bond lengths/angles.
  • Apply TWIN commands for twinned datasets and PART instructions for disordered regions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., variable IC50 values)?

  • Methodological Answer :
  • Assay Validation : Standardize protocols (e.g., consistent cell lines, ATP levels in viability assays) and include positive controls (e.g., doxorubicin for anticancer assays) .
  • Orthogonal Testing : Confirm activity via multiple assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .
  • Purity Analysis : Use HPLC (≥98% purity) to rule out impurities affecting results .

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